

An In-Depth Technical Guide to the Solubility of 1-Methylpiperidin-4-ol

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Compound of Interest

Compound Name: 1-Methylpiperidin-4-ol

Cat. No.: B091101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-Methylpiperidin-4-ol** (CAS No. 106-52-5), a key intermediate in the synthesis of a variety of pharmaceutical compounds. Understanding the solubility of this versatile building block in different solvents is crucial for its effective application in research and development, particularly in process chemistry, formulation development, and analytical method development.

Core Concepts: Physicochemical Properties

1-Methylpiperidin-4-ol, also known as N-methyl-4-hydroxypiperidine, is a cyclic amino alcohol. Its molecular structure, featuring both a polar hydroxyl group and a tertiary amine, dictates its solubility characteristics. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the tertiary amine can act as a hydrogen bond acceptor. The methyl group on the nitrogen atom adds a degree of lipophilicity to the molecule. The octanol-water partition coefficient (LogP) has been reported in the range of -0.14 to 0.756 at 25°C, suggesting a relatively balanced hydrophilic-lipophilic character.^[1] A calculated LogP value of 0.073 further supports this.^[2]

Quantitative Solubility Data

Precise quantitative solubility data for **1-Methylpiperidin-4-ol** in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, data in aqueous and a common aprotic polar solvent have been reported.

Solvent	Chemical Class	Solubility	Temperature (°C)	Notes
Water	Protic	Miscible	Not Specified	[2][3][4]
Dimethyl Sulfoxide (DMSO)	Aprotic Polar	200 mg/mL (1736.56 mM)	Not Specified	Requires sonication for dissolution.[5][6]

Qualitative Solubility Profile in Organic Solvents

Based on the solubility of structurally similar compounds, such as piperidine and 1-methyl-4-phenylpiperidin-4-ol, a qualitative solubility profile for **1-Methylpiperidin-4-ol** in various organic solvents can be inferred. The principle of "like dissolves like" suggests good solubility in polar organic solvents.

Solvent Class	Example Solvents	Expected Solubility	Rationale
Alcohols	Methanol, Ethanol	High / Miscible	The hydroxyl group of 1-Methylpiperidin-4-ol can readily form hydrogen bonds with alcohol solvents. Piperidine, a similar compound, is highly soluble in alcohols.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble	The piperidine ring and N-methyl group contribute to some non-polar character, allowing for interaction with ether solvents. Piperidine shows good solubility in ethers.
Ketones	Acetone	Soluble	Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions.
Esters	Ethyl Acetate	Soluble	The structurally related 1-methyl-4-phenylpiperidin-4-ol is reported to be soluble in ethyl acetate.
Halogenated Solvents	Dichloromethane, Chloroform	Soluble	These solvents are effective at dissolving a wide range of organic compounds. Both piperidine and 1-methyl-4-phenylpiperidin-4-ol

are soluble in these solvents.

Aromatic
Hydrocarbons

Toluene

Moderately Soluble

The non-polar aromatic ring of toluene may have limited affinity for the polar functional groups of 1-Methylpiperidin-4-ol.

Aliphatic
Hydrocarbons

Hexane, Heptane

Sparingly Soluble

As non-polar solvents, alkanes are generally poor solvents for polar compounds like 1-Methylpiperidin-4-ol. Piperidine has limited solubility in hexane.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the thermodynamic solubility of **1-Methylpiperidin-4-ol** in various solvents. This method is considered a "gold standard" for its reliability.

Objective: To determine the equilibrium solubility of **1-Methylpiperidin-4-ol** in a selected solvent at a constant temperature.

Materials:

- **1-Methylpiperidin-4-ol** (high purity)
- Selected solvent (analytical grade)
- Analytical balance
- Vials with screw caps and PTFE septa

- Constant temperature orbital shaker or water bath
- Syringes and syringe filters (e.g., 0.22 μm PTFE or other compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

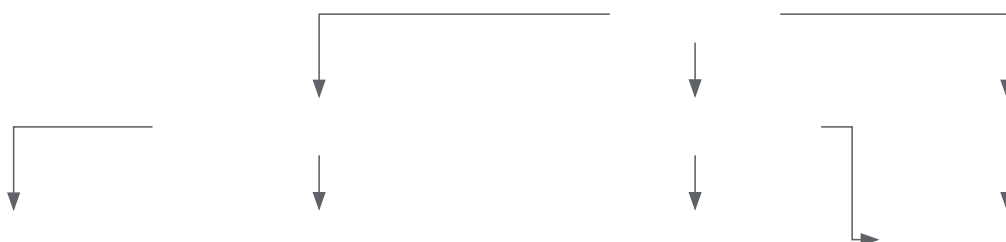
Procedure:

- Preparation of the Saturated Solution:
 - Add an excess amount of **1-Methylpiperidin-4-ol** to a vial. The key is to ensure that undissolved solid remains at equilibrium.
 - Accurately pipette a known volume of the selected solvent into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
- Sample Withdrawal and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize any temperature fluctuations.

- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
 - Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of **1-Methylpiperidin-4-ol**.
 - Prepare a calibration curve using standard solutions of **1-Methylpiperidin-4-ol** of known concentrations.
- Calculation:
 - Calculate the solubility of **1-Methylpiperidin-4-ol** in the solvent using the determined concentration from the analytical measurement and the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Synthetic Utility

1-Methylpiperidin-4-ol is a valuable building block in medicinal chemistry. Its bifunctional nature allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse and complex molecular architectures. The following diagram illustrates a generalized workflow where **1-Methylpiperidin-4-ol** serves as a starting material for the synthesis of various classes of pharmaceutical agents.



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Caption: Synthetic pathways from **1-Methylpiperidin-4-ol**.

This workflow highlights the versatility of **1-Methylpiperidin-4-ol** as a scaffold in the development of new therapeutic agents.[1][5][6]

Conclusion

This technical guide consolidates the available solubility data for **1-Methylpiperidin-4-ol** and provides a framework for its practical application in a laboratory setting. While quantitative data in many organic solvents remains to be fully elucidated, the provided qualitative profile, based on chemical principles and the behavior of similar molecules, offers valuable guidance for solvent selection. The detailed experimental protocol for the isothermal shake-flask method empowers researchers to determine precise solubility values tailored to their specific needs. The role of **1-Methylpiperidin-4-ol** as a pivotal synthetic intermediate underscores the importance of understanding its fundamental physicochemical properties for the advancement of drug discovery and development.

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